![molecular formula C21H20N6O3S B2714572 N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-4-methoxy-3-methylbenzenesulfonamide CAS No. 1206990-47-7](/img/structure/B2714572.png)
N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-4-methoxy-3-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazole and pyrimidine derivatives are known for their diverse pharmacological effects, including antileishmanial and antimalarial activities . They are often used in the development of new drugs due to their confirmed biological and pharmacological activities .
Molecular Structure Analysis
The molecular structure of similar compounds often involves a pyrazole ring attached to a pyrimidine ring through an amino group . The exact molecular structure of this specific compound would require more specific information.科学的研究の応用
CDK2 Inhibitor
The compound has been identified as a potential inhibitor of Cyclin-dependent kinase 2 (CDK2), a protein kinase that has been garnering considerable interest as a target to develop new cancer treatments . The compound exhibited potent CDK2 inhibitory activity .
Anticancer Agent
The compound displayed sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines . This suggests its potential as an anticancer agent .
Apoptosis Inducer
Mechanistic studies in ovarian cancer cells revealed that the compound reduced the phosphorylation of retinoblastoma at Thr821, arrested cells at the S and G2/M phases, and induced apoptosis . This indicates its role in inducing apoptosis in cancer cells .
FLT3 Inhibitor
The compound has been found to possess potent inhibitory activities against Fms-like tyrosine kinase 3 (FLT3), a type of tyrosine kinase that, when mutated, is involved in the pathogenesis of acute myeloid leukemia .
CDK4 and CDK6 Inhibitor
In addition to CDK2, the compound also shows inhibitory activities against CDK4 and CDK6, further enhancing its potential as a broad-spectrum CDK inhibitor .
Potential Drug for Acute Myeloid Leukemia (AML) Therapeutics
The compound has shown promising results in preclinical studies for the treatment of AML. It induced tumor regression in MV4-11 xenografts in a nude-mouse model, suggesting its potential for further development into a drug applied in AML therapeutics .
作用機序
特性
IUPAC Name |
4-methoxy-3-methyl-N-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O3S/c1-15-12-18(8-9-19(15)30-2)31(28,29)26-17-6-4-16(5-7-17)25-20-13-21(23-14-22-20)27-11-3-10-24-27/h3-14,26H,1-2H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWVRSFTRPRQQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-4-methoxy-3-methylbenzenesulfonamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。